molecular formula C19H21N3O2S B5131770 4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide

Cat. No. B5131770
M. Wt: 355.5 g/mol
InChI Key: MKNKIEVDDRZTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-phenyl-1-piperazinecarbothioamide, commonly known as BDPT, is a chemical compound that belongs to the class of piperazine derivatives. BDPT has attracted the attention of researchers due to its potential applications in various scientific fields. In

Scientific Research Applications

BDPT has been studied extensively for its potential applications in various scientific fields. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. BDPT has also been investigated for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of BDPT is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. BDPT may also interact with various receptors in the brain, including the GABA-A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
BDPT has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including serotonin and dopamine. BDPT has also been shown to reduce the levels of corticosterone, a hormone that is associated with stress and anxiety. Additionally, BDPT has been found to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

BDPT has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of pharmacological effects. However, there are also some limitations to its use. BDPT is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on BDPT. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is its potential use as an anxiolytic or antidepressant agent. Further research is needed to fully understand the mechanism of action of BDPT and its potential applications in various scientific fields.
Conclusion:
In conclusion, BDPT is a chemical compound that has attracted the attention of researchers due to its potential applications in various scientific fields. It can be synthesized using a multi-step process and has been found to exhibit anticonvulsant, anxiolytic, and antidepressant properties. BDPT has also been investigated for its potential use as a neuroprotective agent in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of BDPT and its potential applications in various scientific fields.

Synthesis Methods

BDPT can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with piperazine and phenyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The final product is purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c25-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)24-14-23-17/h1-7,12H,8-11,13-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNKIEVDDRZTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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